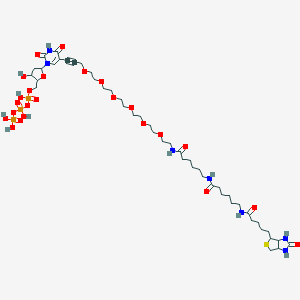
Biotin-36-dutp
Description
Biotin-36-dUTP is a nucleotide analog designed for labeling DNA in molecular biology applications. While direct references to "this compound" are absent in the provided evidence, insights can be extrapolated from structurally similar biotinylated dUTP derivatives, such as Biotin-11-dUTP, Biotin-16-dUTP, and Biotin-UTP. These compounds feature biotin conjugated to deoxyuridine triphosphate (dUTP) via varying linker lengths (e.g., 11 or 16 carbons), enabling integration into DNA strands during enzymatic reactions like PCR or nick translation. The biotin moiety allows subsequent detection via streptavidin-based systems, facilitating applications in sequencing, hybridization, and diagnostics .
Properties
CAS No. |
145396-04-9 |
|---|---|
Molecular Formula |
C46H78N7O24P3S |
Molecular Weight |
1238.1 g/mol |
IUPAC Name |
[[5-[2,4-dioxo-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C46H78N7O24P3S/c54-36-30-42(75-37(36)32-74-79(64,65)77-80(66,67)76-78(61,62)63)53-31-34(44(58)52-46(53)60)10-9-18-68-20-22-70-24-26-72-28-29-73-27-25-71-23-21-69-19-17-49-41(57)13-4-2-8-15-47-39(55)12-3-1-7-16-48-40(56)14-6-5-11-38-43-35(33-81-38)50-45(59)51-43/h31,35-38,42-43,54H,1-8,11-30,32-33H2,(H,47,55)(H,48,56)(H,49,57)(H,64,65)(H,66,67)(H2,50,51,59)(H,52,58,60)(H2,61,62,63) |
InChI Key |
XCTWELOHSVXDPX-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyms |
biotin-36-dUTP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key biotinylated dUTP analogs based on molecular properties, linker design, and applications:
Notes:
- Linker Length : Biotin-11-dUTP and Biotin-16-dUTP differ in spacer arm length, impacting steric hindrance and binding efficiency. Longer linkers (e.g., 16 carbons) enhance accessibility for streptavidin binding .
- Hybridization Efficiency : Modifications at the C-5 position of uridine (as in Biotin-dUTP derivatives) preserve hydrogen bonding with complementary DNA strands, unlike biotinylated dATP or dCTP, which disrupt base pairing .
- RNA vs. DNA Labeling : Biotin-UTP is tailored for RNA transcription, while Biotin-dUTP derivatives are DNA-specific .
Analytical Performance
- Sensitivity: Biotin-11-dUTP demonstrates high sensitivity in non-radioactive PCR product detection, with applications validated in quantitative analyses .
- Purity: Biotin-16-dUTP is typically ≥98% pure by HPLC, minimizing nonspecific binding in high-resolution applications .
Key Research Findings
- DNA-Protein Interaction Studies : Biotin-16-dUTP enables affinity isolation of chromatin complexes, aiding in histone modification analysis .
- Diagnostic Utility: Biotin-11-dUTP is critical in reverse transcriptase assays for viral load quantification, offering a non-radioactive alternative .
- RNA Localization : Biotin-UTP-labeled transcripts are used to study RNA-binding proteins and intracellular RNA trafficking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


